molecular formula C14H12N4OS B10947530 (5E)-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

(5E)-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B10947530
M. Wt: 284.34 g/mol
InChI Key: LLBYQSKSHJAZKL-FMIVXFBMSA-N
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Description

5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction conditions often require room temperature and can yield high to excellent results. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its cytotoxic effects in cancer cells are mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

(5E)-5-[(1-methylpyrazol-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H12N4OS/c1-17-8-7-10(16-17)9-12-13(19)18(14(20)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,20)/b12-9+

InChI Key

LLBYQSKSHJAZKL-FMIVXFBMSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CN1C=CC(=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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